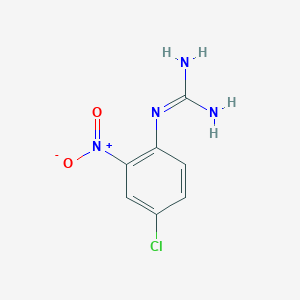
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various scientific domains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions are usually carried out at elevated temperatures ranging from 70°C to 90°C .
Industrial Production Methods
Industrial production of this compound often employs flow synthesis techniques, which offer advantages in terms of safety and product purity. Manganese dioxide is commonly used as a heterogeneous reagent in these processes .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions often employ halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which have been studied for their biological activities .
Aplicaciones Científicas De Investigación
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of new chemical entities.
Biology: Studied for its antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of biofilms by Staphylococcus aureus, thereby exhibiting antimicrobial activity . It also interferes with various cellular processes, leading to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- Macrooxazoles A–D
Uniqueness
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid stands out due to its unique combination of a pyridyl group and an oxazole ring, which imparts distinct biological activities. Its ability to inhibit biofilm formation and exhibit anticancer properties makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) |
Clave InChI |
ANVQCQQOAOTWGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)










![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
